7-Aminonitrazepam

Forensic Toxicology Immunoassay Benzodiazepine Screening

Forensic toxicology labs face false negatives when confirming nitrazepam exposure via generic 7-amino metabolite standards. 7-Aminonitrazepam (CAS 4928-02-3) is the only valid CRM for unambiguous LC-MS/MS identification: • Distinct EMIT® reactivity (50-150% calibrator) ensures accurate screening. • Prolonged urinary elimination (t½ 44 h) enables extended detection. • Validated for ng/mL-level quantitation in whole blood/urine. Procure as 25 mg, 100 mg, or 1 mg/mL solution.

Molecular Formula C15H13N3O
Molecular Weight 251.28 g/mol
CAS No. 4928-02-3
Cat. No. B1202089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Aminonitrazepam
CAS4928-02-3
Synonyms7-aminonitrazepam
Molecular FormulaC15H13N3O
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(C=C(C=C2)N)C(=N1)C3=CC=CC=C3
InChIInChI=1S/C15H13N3O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8H,9,16H2,(H,18,19)
InChIKeyOYOUQHVDCKOOAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Aminonitrazepam for Forensic Toxicology and Analytical Reference Standards


7-Aminonitrazepam (CAS 4928-02-3) is a 1,4-benzodiazepine derivative that serves as the principal urinary metabolite of nitrazepam, a long-acting benzodiazepine prescribed for insomnia [1]. Formed via nitroreduction of the parent compound in both hepatic and enteric environments, this 7-amino metabolite is pharmacologically inactive but represents the primary biomarker for monitoring nitrazepam exposure [2][3]. It is widely used as an analytical reference standard in LC/MS and GC/MS methods for clinical toxicology, forensic analysis, and urine drug monitoring programs [4].

7-Aminonitrazepam: Non-Interchangeability with Other 7-Amino Metabolites


Analytical and forensic workflows cannot substitute 7-aminonitrazepam with other 7-amino-benzodiazepine metabolites (e.g., 7-aminoclonazepam or 7-aminoflunitrazepam) without compromising specificity and accuracy. Each 7-amino metabolite possesses a distinct molecular structure derived from its unique parent compound, leading to significant differences in immunoreactivity profiles, chromatographic retention times, and mass spectrometric transitions [1][2]. For instance, in EMIT® immunoassays, 7-aminonitrazepam exhibits moderate reactivity (50-150% of calibrator), whereas 7-aminoclonazepam shows low reactivity (<50%), resulting in differential detection and quantitation [3]. Moreover, their respective parent compounds dictate distinct pharmacokinetic profiles, including urinary elimination half-lives and metabolite-to-parent ratios, which are essential for accurate interpretation of drug exposure [4]. Consequently, for reliable forensic, clinical, or bioanalytical data, the use of a compound-specific reference standard such as 7-aminonitrazepam is mandatory.

Quantitative Evidence for 7-Aminonitrazepam Specificity


Immunoassay Cross-Reactivity Profile

In a head-to-head evaluation of 28 benzodiazepines on the EMIT d.a.u. immunoassay at a 200 ng/mL cutoff, 7-aminonitrazepam demonstrated moderate reactivity (50-150% of calibrator), placing it in a distinct group compared to the low-reactivity group (<50%) which includes 7-aminoclonazepam [1]. This quantitative difference in cross-reactivity means that at equivalent concentrations, 7-aminonitrazepam is more likely to trigger a positive screening result than 7-aminoclonazepam, impacting the design and interpretation of initial drug screens.

Forensic Toxicology Immunoassay Benzodiazepine Screening

False-Negative Risk in Immunoassays

A study evaluating the Triage TOX Drug Screen platform reported that urine samples containing 7-aminonitrazepam at concentrations greater than the 300 ng/mL cutoff threshold tested negative [1]. This finding demonstrates that for this specific metabolite, a negative immunoassay result does not rule out significant nitrazepam exposure. This contrasts with the assay's ability to detect other benzodiazepines, highlighting a specific and quantifiable limitation.

Forensic Toxicology Drug Screening Immunoassay Validation

Prolonged Urinary Half-Life

Pharmacokinetic studies following a single 5 mg oral dose of nitrazepam in humans established that the urinary elimination half-life of free 7-aminonitrazepam is 44 hours (range 23-65 hours), which is approximately 3.7 times longer than that of 7-acetamidonitrazepam (12 hours, range 5-31 hours) [1]. This class-level inference indicates that 7-aminonitrazepam, as the major metabolite, remains detectable in urine for a significantly extended period compared to its acetamido counterpart.

Pharmacokinetics Clinical Toxicology Forensic Analysis

UPLC-MS/MS Quantification in Whole Blood

A fully validated UPLC-MS/MS method for 23 benzodiazepines and metabolites in whole blood was developed with a lower limit of quantification (LLOQ) ranging from 0.002 to 0.005 mg/kg for all analytes, including 7-aminonitrazepam [1]. The method demonstrated extraction recoveries between 73-108% and long-term imprecision (CV%) between 6.0-18.7%, providing a robust and sensitive platform for the quantitation of 7-aminonitrazepam in postmortem and clinical specimens.

Bioanalytical Method Validation Mass Spectrometry Forensic Toxicology

7-Aminonitrazepam Reference Material Applications


Confirmatory Analysis Following Immunoassay Screening

In forensic and clinical toxicology laboratories, 7-aminonitrazepam is used as a reference standard in LC-MS/MS or GC-MS methods to confirm and quantify nitrazepam exposure in samples that screened positive by immunoassay. This is critical due to the potential for false-negative immunoassay results for this metabolite, as documented at concentrations exceeding 300 ng/mL [1][2].

Extended Detection Window Monitoring

Due to its prolonged urinary elimination half-life (mean 44 hours), 7-aminonitrazepam is the preferred analytical target for monitoring nitrazepam use over an extended period, particularly in compliance testing, forensic investigations of drug-facilitated crimes, and epidemiological studies of benzodiazepine misuse [1][3].

Bioanalytical Method Development and Validation

7-Aminonitrazepam certified reference materials (CRMs) are essential for developing and validating new quantitative methods, such as fluorescence-based assays or high-throughput UPLC-MS/MS methods. Published methods demonstrate that using this compound as a standard allows for achieving lower limits of quantification in the low ng/mL range in complex biological matrices like whole blood and urine [4][5].

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